molecular formula C17H17NO B426090 [1-(4-methylbenzyl)-1H-indol-3-yl]methanol CAS No. 664317-83-3

[1-(4-methylbenzyl)-1H-indol-3-yl]methanol

Cat. No.: B426090
CAS No.: 664317-83-3
M. Wt: 251.32g/mol
InChI Key: ZRWCGJOQBCKMTO-UHFFFAOYSA-N
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Description

[1-(4-methylbenzyl)-1H-indol-3-yl]methanol: is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Substitution with 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Methanol Group: The methanol group can be introduced through a Grignard reaction, where the substituted indole reacts with formaldehyde in the presence of a Grignard reagent like methylmagnesium bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(4-methylbenzyl)-1H-indol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various reduced derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. Reagents like nitric acid, halogens, and sulfuric acid are typically used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Nitrated, halogenated, or sulfonated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-methylbenzyl)-1H-indol-3-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its indole core is known to interact with various biological targets, making it a valuable compound for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways and interact with specific molecular targets makes it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The 4-methylbenzyl and methanol groups may enhance the compound’s binding affinity and specificity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole core structure.

    Tryptophan: An essential amino acid with an indole core.

    Serotonin: A neurotransmitter derived from tryptophan with an indole core.

Uniqueness

[1-(4-methylbenzyl)-1H-indol-3-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzyl group and methanol group differentiates it from other indole derivatives, providing unique opportunities for research and application in various fields.

Properties

IUPAC Name

[1-[(4-methylphenyl)methyl]indol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-13-6-8-14(9-7-13)10-18-11-15(12-19)16-4-2-3-5-17(16)18/h2-9,11,19H,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWCGJOQBCKMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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